
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of two double bonds and two aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial typically involves a Wittig reaction. The process begins with the reaction of a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal to form a 1,1-dialkoxy-(6Z)-2,6-nonadiene compound. This intermediate is then hydrolyzed to yield this compound .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed, but with optimizations to increase yield and reduce costs. This includes the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: (2E,6Z)-2,6-Dimethyl-2,6-octadienoic acid.
Reduction: (2E,6Z)-2,6-Dimethyl-2,6-octadien-1,8-diol.
Substitution: (2E,6Z)-2,6-Dimethyl-2,6-dibromo-octadienedial
Wissenschaftliche Forschungsanwendungen
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
Wirkmechanismus
The mechanism of action of (2E,6Z)-2,6-Dimethyl-2,6-octadienedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,6Z)-2,6-Dimethyl-8-hydroxy-2,6-octadienoic acid: Similar structure but with a hydroxyl group instead of an aldehyde group.
(2E,6Z)-2,6-Dimethyl-2,6-octadiene-1,8-diol: Similar structure but with alcohol groups instead of aldehyde groups
Uniqueness
(2E,6Z)-2,6-Dimethyl-2,6-octadienedial is unique due to its dual aldehyde groups and conjugated double bonds, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(2E,6Z)-2,6-dimethylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3/b9-6-,10-5+ |
InChI-Schlüssel |
GRHWFPUCRVCMRY-SCWCTGRGSA-N |
Isomerische SMILES |
C/C(=C/C=O)/CC/C=C(\C)/C=O |
Kanonische SMILES |
CC(=CC=O)CCC=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


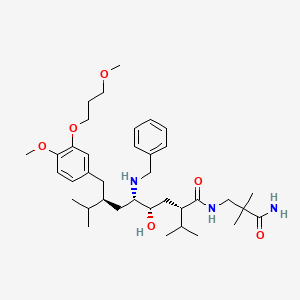
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)

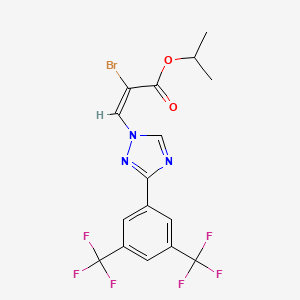



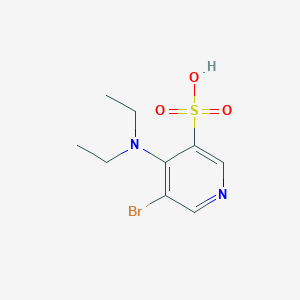
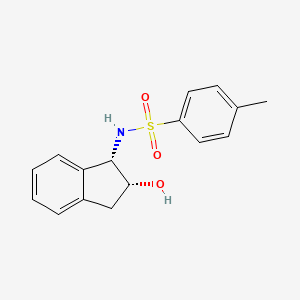
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
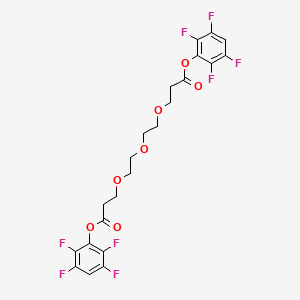
![2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B11826597.png)
![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)
